6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one
Overview
Description
6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one is a complex organic compound with the molecular formula C20H19NO3. This compound is characterized by the presence of an indenyl group, a cyclohexyl group, and a morpholinone core. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one typically involves the following steps:
Formation of the Indenyl Ether: The initial step involves the reaction of 1H-indene with an appropriate alkylating agent to form the indenyl ether.
Morpholinone Formation: The final step involves the formation of the morpholinone ring through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indenyl or morpholinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-(((1H-Inden-7-yl)oxy)methyl)-4-phenylmorpholin-3-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
6-(((1H-Inden-7-yl)oxy)methyl)-4-methylmorpholin-3-one: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
6-(((1H-Inden-7-yl)oxy)methyl)-4-cyclohexylmorpholin-3-one is unique due to the presence of the cyclohexyl group, which may confer different physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-cyclohexyl-6-(3H-inden-4-yloxymethyl)morpholin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c22-20-14-23-17(12-21(20)16-8-2-1-3-9-16)13-24-19-11-5-7-15-6-4-10-18(15)19/h4-7,11,16-17H,1-3,8-10,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVCVBHFMNXTTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(OCC2=O)COC3=CC=CC4=C3CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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